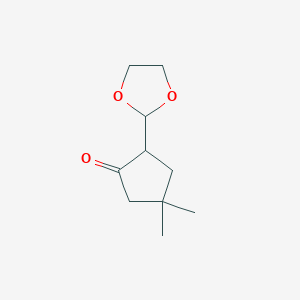
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is an organic compound that features a dioxolane ring fused to a cyclopentanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are commonly employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted dioxolanes or cyclopentanones.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclopentanone moiety.
1,3-Dioxane: Another related compound with a six-membered ring structure.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A compound used in Wittig olefinations
Uniqueness
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable cyclic acetals and ketals .
Eigenschaften
CAS-Nummer |
87802-41-3 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-7(8(11)6-10)9-12-3-4-13-9/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
ROJFKZDYSYKZDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C1)C2OCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
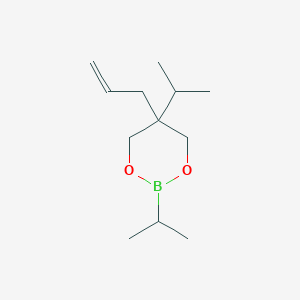
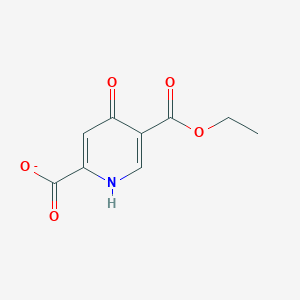
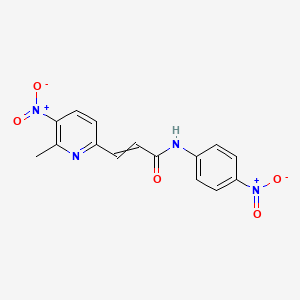
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

amino}prop-2-enal](/img/structure/B14397646.png)

phosphanium bromide](/img/structure/B14397654.png)
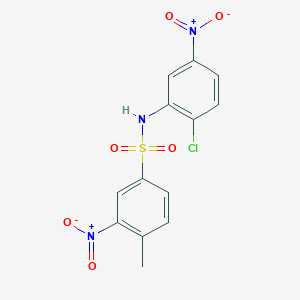
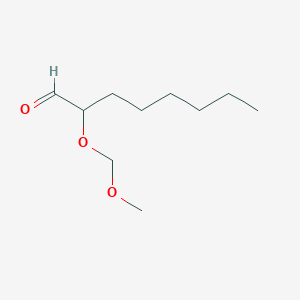
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
